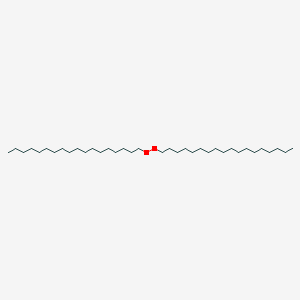

Octadecyl peroxide

Description

Octadecyl peroxide, a long-chain alkyl peroxide, is characterized by an 18-carbon alkyl group bonded to a peroxide functional group (-O-O-). Alkyl peroxides, in general, serve as radical initiators in polymerization and crosslinking reactions due to their ability to decompose thermally or photochemically . The long alkyl chain in this compound likely enhances its solubility in non-polar matrices and influences its thermal stability compared to shorter-chain or aromatic peroxides .

Properties

CAS No. |

2130-44-1 |

|---|---|

Molecular Formula |

C36H74O2 |

Molecular Weight |

539.0 g/mol |

IUPAC Name |

1-octadecylperoxyoctadecane |

InChI |

InChI=1S/C36H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChI Key |

YZQCRYHZKMFKDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOOCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl peroxide can be synthesized through the reaction of octadecanol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:

Formation of Octadecyl Hydroperoxide: Octadecanol reacts with hydrogen peroxide under acidic conditions to form octadecyl hydroperoxide.

Conversion to this compound: The hydroperoxide is then further oxidized to form this compound.

The reaction conditions often include maintaining a low temperature to prevent decomposition and using a solvent such as acetic acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecyl peroxide undergoes several types of chemical reactions, including:

Radical Polymerization: It acts as an initiator for radical polymerization reactions, where it decomposes to form free radicals that initiate the polymerization of monomers.

Oxidation: It can oxidize various substrates, particularly in the presence of transition metal catalysts.

Decomposition: Under certain conditions, this compound can decompose to form octadecanol and oxygen.

Common Reagents and Conditions

Radical Polymerization: Commonly conducted at elevated temperatures (50-100°C) in the presence of monomers such as styrene or acrylates.

Oxidation: Often involves catalysts like iron or copper salts to facilitate the reaction.

Decomposition: Typically occurs at higher temperatures or in the presence of light, leading to the formation of radicals.

Major Products

Radical Polymerization: Polymers such as polystyrene or polyacrylates.

Oxidation: Oxidized products depending on the substrate.

Decomposition: Octadecanol and oxygen.

Scientific Research Applications

Octadecyl peroxide has several scientific research applications, including:

Polymer Chemistry: Used as an initiator for the polymerization of various monomers to produce polymers with specific properties.

Materials Science: Employed in the synthesis of advanced materials, including hydrogels and nanocomposites.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.

Mechanism of Action

The primary mechanism of action of octadecyl peroxide involves the homolytic cleavage of the oxygen-oxygen bond to form free radicals. These radicals can then initiate various chemical reactions, such as the polymerization of monomers or the oxidation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Thermal Properties of Selected Peroxides

*Estimated based on analogous compounds.

Solubility and Compatibility

Long-chain peroxides like this compound demonstrate superior solubility in non-polar polymers (e.g., polyethylene) compared to aromatic peroxides, making them suitable for bulk material modifications . This contrasts with shorter-chain peroxides (e.g., benzoyl peroxide), which are more polar and prone to phase separation in hydrophobic systems .

Comparison with Non-Peroxide Long-Chain Alkyl Compounds

Physical and Surface Properties

- Octadecyl chloride (C₁₈H₃₇Cl): Exhibits low friction coefficients (μ ~0.05–0.1) in solid state but increased friction above its melting point (~20°C) due to loss of structural integrity.

- Octadecyl isothiocyanate (C₁₉H₃₇NS): Used in agrochemicals and pharmaceuticals. Its isothiocyanate group enables nucleophilic reactions, contrasting with the radical-generating peroxide group .

Table 2: Key Properties of Octadecyl Derivatives

| Compound | Functional Group | Melting Point (°C) | Reactivity |

|---|---|---|---|

| This compound | -O-O- | ~50–70 (estimated) | Thermal/photo decomposition |

| Octadecyl chloride | -Cl | ~20 | Non-reactive under friction |

| Octadecyl isothiocyanate | -N=C=S | ~30–40 | Nucleophilic addition |

Application-Specific Comparisons

Chromatographic Stationary Phases

Octadecyl-bonded silicas (C18) are benchmark materials in reversed-phase HPLC due to their strong hydrophobic retention. Compared to octyl (C8) phases, C18 phases exhibit higher retention factors (k') for non-polar analytes (e.g., SRM869 mixture: k' = 4.2 for C18 vs. 2.8 for C8) . The longer chain enhances van der Waals interactions but may reduce efficiency for highly polar compounds.

Table 3: Chromatographic Performance of Alkyl Phases

| Phase | Carbon Content (%) | Retention Factor (k')* | Selectivity (α) |

|---|---|---|---|

| C18 | 18–22 | 4.2 | 1.8 |

| C8 | 10–14 | 2.8 | 1.5 |

| Phenyl | 12–16 | 3.1 | 2.0 |

Material Science and Nanocomposites

In crosslinked polyethylene (XLPE), octadecyl-modified clays (OMMT1: octadecyl quaternary ammonium) improve dispersion and mechanical properties. Unlike peroxides (e.g., DCP), which initiate crosslinking, OMMT1 acts as a filler but requires compatibilizers for interfacial adhesion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.